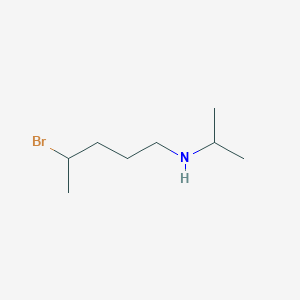
4-Bromo-n-(propan-2-yl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-n-(propan-2-yl)pentan-1-amine is an organic compound with the molecular formula C8H18BrN. It is a brominated amine, characterized by the presence of a bromine atom attached to a pentyl chain, which is further substituted with an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(propan-2-yl)pentan-1-amine typically involves the bromination of a suitable precursor amine. One common method is the bromination of n-(propan-2-yl)pentan-1-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-n-(propan-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro compounds under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-hydroxy-n-(propan-2-yl)pentan-1-amine.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of n-(propan-2-yl)pentan-1-amine.
Applications De Recherche Scientifique
4-Bromo-n-(propan-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Bromo-n-(propan-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-n-(propan-2-yl)butan-1-amine: Similar structure but with a shorter carbon chain.
4-Chloro-n-(propan-2-yl)pentan-1-amine: Chlorine atom instead of bromine.
4-Bromo-n-(propan-2-yl)hexan-1-amine: Longer carbon chain.
Uniqueness
4-Bromo-n-(propan-2-yl)pentan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The isopropyl group also contributes to its steric and electronic characteristics, influencing its behavior in chemical reactions and biological interactions.
Propriétés
Numéro CAS |
5470-74-6 |
|---|---|
Formule moléculaire |
C8H18BrN |
Poids moléculaire |
208.14 g/mol |
Nom IUPAC |
4-bromo-N-propan-2-ylpentan-1-amine |
InChI |
InChI=1S/C8H18BrN/c1-7(2)10-6-4-5-8(3)9/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
ROHNEMVBUQWDSM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCCC(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


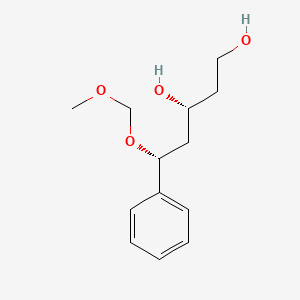
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)
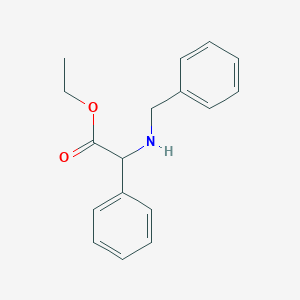

![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)



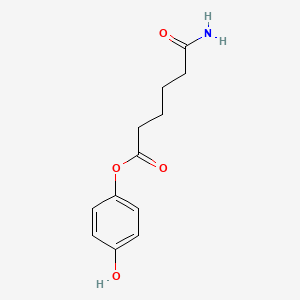
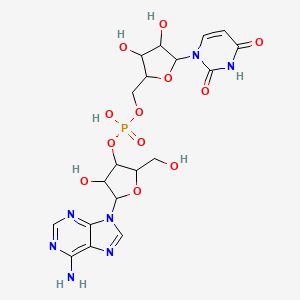
![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)
![11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine](/img/structure/B14175469.png)

